4-Methylpiperidine-4-carboxylic acid

Overview

Description

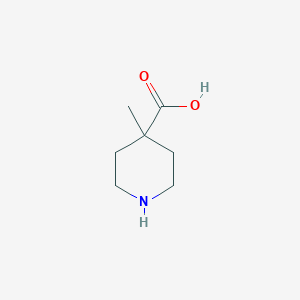

4-Methylpiperidine-4-carboxylic acid is a piperidine derivative with the molecular formula C7H13NO2. This compound is characterized by a piperidine ring substituted with a methyl group and a carboxylic acid group at the 4-position. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .

Mechanism of Action

Target of Action

This compound is a derivative of piperidine, a heterocyclic organic compound . Piperidine derivatives are known to exhibit a wide variety of biological activities and are a vital component in the production of drugs . .

Mode of Action

As a piperidine derivative, it may interact with various biological targets, leading to changes in cellular function . .

Biochemical Pathways

Piperidine derivatives are known to be involved in various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . .

Result of Action

Given its structural similarity to other piperidine derivatives, it may have potential therapeutic applications . .

Biochemical Analysis

Biochemical Properties

Piperidine derivatives are known to interact with various enzymes and proteins . The nature of these interactions often involves binding to active sites or allosteric sites, influencing the activity of these biomolecules.

Cellular Effects

Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-methylpiperidine-4-carboxylic acid involves the treatment of 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid with hydrochloric acid in dioxane. This reaction is carried out at room temperature for approximately two hours, yielding the desired product as a hydrochloride salt .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Methylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of different functional groups at the piperidine ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).

Major Products: The major products formed from these reactions include various substituted piperidines, alcohols, amines, and ketones .

Scientific Research Applications

Medicinal Chemistry

4-Methylpiperidine-4-carboxylic acid has been investigated for its pharmacological properties. It serves as a precursor in the synthesis of various bioactive compounds, particularly those targeting specific receptors in the central nervous system.

1.1. Adenosine Receptor Antagonism

Research has identified derivatives of this compound that act as selective antagonists at adenosine A2A receptors. These compounds demonstrate high affinity and selectivity, making them potential candidates for treating conditions such as Parkinson's disease and other neurological disorders. For instance, one derivative exhibited a pKi value of 8.3 for the human A2A receptor, indicating potent activity against this target .

Synthesis Applications

The compound is utilized in various synthetic pathways to create more complex molecules. Its structure allows for modifications that lead to diverse chemical entities with potential therapeutic effects.

2.1. Synthetic Routes

Several synthetic methodologies have been developed to produce this compound and its derivatives:

- Reflux Conditions : The compound can be synthesized through reactions involving methyl 4-methylpiperidine-4-carboxylate under reflux conditions with reagents such as potassium trimethylsilanolate, yielding high purity products .

- Microwave-Assisted Synthesis : Another approach involves microwave-assisted reactions that enhance yield and reduce reaction times, demonstrating the compound's versatility in synthetic applications .

3.1. Drug Development

A notable case study involves the development of a compound based on this compound that functions as a potent antagonist for adenosine receptors, showcasing its potential use in pharmaceuticals targeting neurological pathways .

3.2. Synthesis of Bioactive Molecules

In another instance, the compound was utilized as an intermediate in the synthesis of novel piperidine derivatives with enhanced biological activity against cancer cell lines. The modifications made to the piperidine ring structure resulted in compounds with improved efficacy compared to their predecessors .

Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Precursor for drugs targeting adenosine receptors; potential treatment for neurological disorders. |

| Organic Synthesis | Utilized in various synthetic routes to create complex bioactive compounds. |

| Drug Development | Case studies highlight its role in developing novel therapeutics with high receptor selectivity. |

Comparison with Similar Compounds

- 1-Cbz-4-methylpiperidine-4-carboxylic acid

- Ethyl N-Boc-4-methylpiperidine-4-carboxylate

- 1-Methylpiperidine-4-carboxylic acid

Comparison: 4-Methylpiperidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Biological Activity

4-Methylpiperidine-4-carboxylic acid (4-MPCA) is a piperidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its piperidine ring with a methyl and carboxylic acid substituent at the 4-position, exhibits potential therapeutic applications across various fields, including oncology, neurology, and infectious diseases.

Chemical Structure and Properties

- Molecular Formula: C7H13NO2

- Molecular Weight: 143.19 g/mol

- Functional Groups: Piperidine ring, carboxylic acid

The unique structure of 4-MPCA allows it to interact with various biological targets, influencing cellular functions and biochemical pathways.

4-MPCA acts through multiple mechanisms, primarily by interacting with specific enzymes and receptors. Its biological activity can be attributed to:

- Enzyme Inhibition: Similar piperidine derivatives have shown the ability to inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation: It may function as a ligand for various receptors, including adenosine receptors, which are implicated in numerous physiological processes .

Anticancer Activity

Research indicates that 4-MPCA and its derivatives exhibit significant anticancer properties. For example:

- In vitro Studies: Compounds structurally related to 4-MPCA have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds range from 15.3 µM to 29.1 µM depending on structural modifications .

| Compound | Target Cell Line | IC50 (µM) |

|---|---|---|

| 4-MPCA Derivative | MCF-7 | 15.3 |

| 4-MPCA Derivative | A549 | 29.1 |

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

- Bacterial Inhibition: Studies have shown that 4-MPCA derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating potential as antibacterial agents .

| Bacteria | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Neurological Effects

Recent studies suggest that derivatives of 4-MPCA may possess neuroprotective properties:

- Adenosine Receptor Antagonism: Certain derivatives are noted for their ability to act as selective antagonists at adenosine A2A receptors, which could have therapeutic implications in conditions like Parkinson's disease and ischemic stroke .

Case Studies and Research Findings

- In Vivo Efficacy: A study highlighted the use of a related compound in a model of acute myocardial ischemia, where it improved cardiac function by modulating adenosine receptor activity .

- Pharmacokinetics: Another investigation into the pharmacokinetic profile of a derivative demonstrated favorable absorption and distribution characteristics, suggesting potential for oral bioavailability .

- Combination Therapies: Research has explored the synergistic effects of 4-MPCA with other anticancer agents, indicating enhanced efficacy against resistant cancer cell lines when used in combination .

Properties

IUPAC Name |

4-methylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(6(9)10)2-4-8-5-3-7/h8H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORPCQSBLZIBKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622468 | |

| Record name | 4-Methylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162648-32-0 | |

| Record name | 4-Methyl-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162648-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.